molecular formula C13H15ClN4S B12265810 1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12265810
M. Wt: 294.80 g/mol
InChI Key: LYCUQJKVCNGUFD-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains a piperazine ring substituted with a 2-chlorophenylmethyl group and a 1,2,5-thiadiazol-3-yl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 1-(2-chlorophenyl)methylpiperazine with 1,2,5-thiadiazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in biological assays to study its effects on various cellular processes.

    Pharmacology: It is investigated for its potential as a drug candidate targeting specific receptors or enzymes.

    Industry: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a thiadiazole ring

Properties

Molecular Formula

C13H15ClN4S

Molecular Weight

294.80 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C13H15ClN4S/c14-12-4-2-1-3-11(12)10-17-5-7-18(8-6-17)13-9-15-19-16-13/h1-4,9H,5-8,10H2

InChI Key

LYCUQJKVCNGUFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=NSN=C3

Origin of Product

United States

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